5-(2,4-dimethoxybenzylidene)-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(2,4-dimethoxybenzylidene)-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C21H20N2O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12705098 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Applications
5-(2,4-dimethoxybenzylidene)-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives have been explored for their antibacterial properties. For instance, a study highlighted the synthesis and antibacterial activity of 2,4-diamino-5-benzylpyrimidines and their analogues, indicating a potential route for developing new trimethoprim derivatives effective against bacterial strains through molecular modeling analysis (Stuart et al., 1983). This research demonstrates the compound's relevance in creating antibacterial agents with a focus on dihydrofolate reductase inhibition, a crucial target for antimicrobial drugs.
Antitumor Applications
The antitumor activity of pyrimidine derivatives, including structures closely related to this compound, has been a subject of investigation. A notable example is the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which demonstrated significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Aggregation-Induced Emission (AIE) Properties
The compound also exhibits unique physical properties, such as aggregation-induced emission (AIE), which is a phenomenon where the compound becomes highly luminescent upon aggregation. This property is particularly interesting for the development of novel luminescent materials and fluorescent probes. A study on 5-(benzylidene)pyrimidine-2,4,6-triones demonstrated how varying substituents on the phenyl rings can change the emission color, a feature that can be utilized in the design of optical and electronic devices (Mendigalieva et al., 2022).
Properties
IUPAC Name |
(5Z)-1-(2,5-dimethoxyphenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-27-13-7-8-17(29-3)16(10-13)23-20(25)15(19(24)22-21(23)26)9-12-5-6-14(28-2)11-18(12)30-4/h5-11H,1-4H3,(H,22,24,26)/b15-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBBKBBRGQLYES-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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